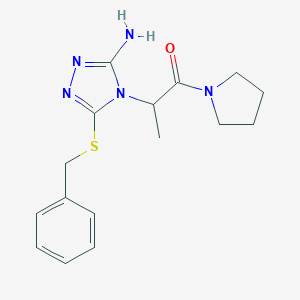

![molecular formula C9H8N2O2 B256208 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole CAS No. 343788-75-0](/img/structure/B256208.png)

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole” consists of a benzimidazole ring fused with a dioxino ring . The compound has a molecular weight of 176.17 g/mol.Physical And Chemical Properties Analysis

“6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole” is a solid compound . Its SMILES string is C1(N=CNC1=C2)=CC3=C2OCCO3 .Scientific Research Applications

Variability in Chemistry and Properties

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes have been extensively studied, revealing a broad spectrum of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This suggests potential applications in various fields of science and technology (Boča, Jameson, & Linert, 2011).

Benzimidazole in Therapeutic Compounds

Benzimidazole and its derivatives are known for their broad pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The structural versatility of benzimidazole makes it a key moiety in designing and synthesizing new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action in Agriculture and Medicine

Benzimidazoles serve as fungicides in agriculture and veterinary medicine and are also explored in cancer chemotherapy. Their mechanism of action, particularly as inhibitors of microtubule assembly, has been a focal point of research, contributing to our understanding of cell biology and molecular genetics (Davidse, 1986).

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives showcase a range of biological activities such as antihypertensive, diuretic, anorectic, and thermoregulating effects. They also exhibit good herbicidal properties, indicating their potential in both medical and agricultural sectors (Hsu, Hu, & Liu, 2005).

Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives

Mannich base benzimidazole derivatives are significant in medicine, exhibiting a variety of pharmacological functions like antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. Their diverse composition makes them highly versatile in the development of new therapeutic agents (Vasuki et al., 2021).

properties

IUPAC Name |

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9-4-7-6(10-5-11-7)3-8(9)12-1/h3-5H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERQRLHRZGPICN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)

![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)

![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)

![N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)

![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)

![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)

![2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether](/img/structure/B256160.png)

![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)

![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)

![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)